molecular formula C17H20ClN3O B11119659 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide

Cat. No.: B11119659
M. Wt: 317.8 g/mol
InChI Key: MFJXBDAXMYTNLV-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide is a chemical compound with a molecular formula of C17H20ClN3O and an average mass of 317.813 Da . This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclohexanecarboxamide moiety.

Preparation Methods

The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide typically involves the reaction of 4-chlorobenzyl chloride with 1H-pyrazole-3-carboxamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield the final product .

Chemical Reactions Analysis

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C17H20ClN3O/c18-15-8-6-13(7-9-15)12-21-11-10-16(20-21)19-17(22)14-4-2-1-3-5-14/h6-11,14H,1-5,12H2,(H,19,20,22)

InChI Key

MFJXBDAXMYTNLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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